
2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid typically involves the condensation of aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form 1,4-dihydro-2-trifluoromethyl-4H-quinolinones. These intermediates can then be brominated to yield 4-bromo-2-(trifluoromethyl)quinolines, which are further reacted with acetic acid derivatives to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes that are atom economical, highly selective, and environmentally benign. These methods often use metal-free catalysts and green solvents to ensure sustainability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Applications De Recherche Scientifique
2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its antibacterial, antineoplastic, and antiviral activities.
Medicine: Investigated for its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials, such as liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, leading to the compound’s observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)quinoline: Similar in structure but lacks the acetic acid moiety.
4-Methylquinoline: Similar in structure but lacks the trifluoromethyl group.
Quinoline-3-acetic acid: Similar in structure but lacks the methyl and trifluoromethyl groups.
Uniqueness
2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety. This combination enhances its biological activity and provides unique chemical properties that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C13H10F3NO2 |
|---|---|
Poids moléculaire |
269.22 g/mol |
Nom IUPAC |
2-[4-methyl-2-(trifluoromethyl)quinolin-3-yl]acetic acid |
InChI |
InChI=1S/C13H10F3NO2/c1-7-8-4-2-3-5-10(8)17-12(13(14,15)16)9(7)6-11(18)19/h2-5H,6H2,1H3,(H,18,19) |
Clé InChI |
ZAQSDASWRAURHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC2=CC=CC=C12)C(F)(F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




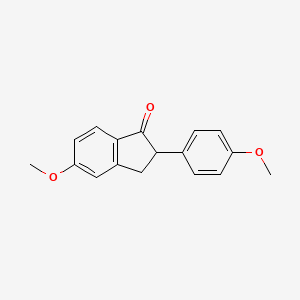

![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065190.png)

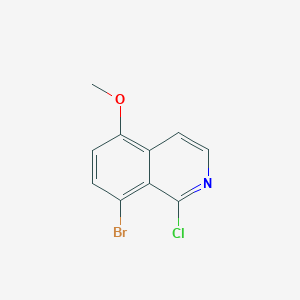
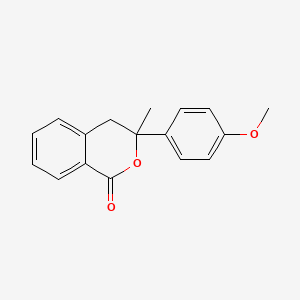
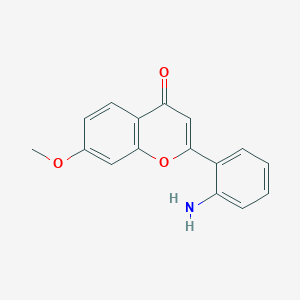
![5-Bromo-7-chloro-2-methylbenzo[d]thiazole](/img/structure/B15065240.png)
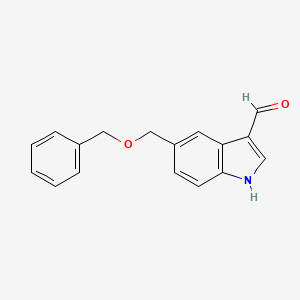
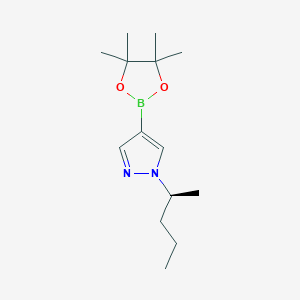

![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)
